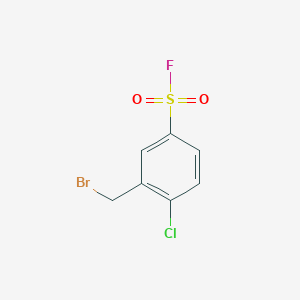
Methyl 2,4,6-tris(diphenylmethoxy)pyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,4,6-tris(benzhydryloxy)pyrimidine-5-carboxylate is a complex organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are key building blocks in various biological and chemical processes. This particular compound is characterized by its three benzhydryloxy groups attached to the pyrimidine ring, making it a unique and versatile molecule in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4,6-tris(benzhydryloxy)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzhydrol with pyrimidine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the benzhydryloxy groups. The final step involves esterification to introduce the methyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,4,6-tris(benzhydryloxy)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzhydryloxy groups to benzhydryl groups.
Substitution: Nucleophilic substitution reactions can replace the benzhydryloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce benzhydryl derivatives.
Aplicaciones Científicas De Investigación
Methyl 2,4,6-tris(benzhydryloxy)pyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl 2,4,6-tris(benzhydryloxy)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The benzhydryloxy groups can interact with enzymes and receptors, modulating their activity. The compound may also influence cellular pathways by affecting the expression of certain genes and proteins.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Triarylpyridines: These compounds share a similar pyrimidine core but differ in the nature of the substituents.
Triazole-Pyrimidine Hybrids: These hybrids have shown promising neuroprotective and anti-inflammatory properties.
Uniqueness
Methyl 2,4,6-tris(benzhydryloxy)pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
87847-91-4 |
|---|---|
Fórmula molecular |
C45H36N2O5 |
Peso molecular |
684.8 g/mol |
Nombre IUPAC |
methyl 2,4,6-tribenzhydryloxypyrimidine-5-carboxylate |
InChI |
InChI=1S/C45H36N2O5/c1-49-44(48)38-42(50-39(32-20-8-2-9-21-32)33-22-10-3-11-23-33)46-45(52-41(36-28-16-6-17-29-36)37-30-18-7-19-31-37)47-43(38)51-40(34-24-12-4-13-25-34)35-26-14-5-15-27-35/h2-31,39-41H,1H3 |
Clave InChI |
IWMOSUNJVFXVCU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(N=C(N=C1OC(C2=CC=CC=C2)C3=CC=CC=C3)OC(C4=CC=CC=C4)C5=CC=CC=C5)OC(C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


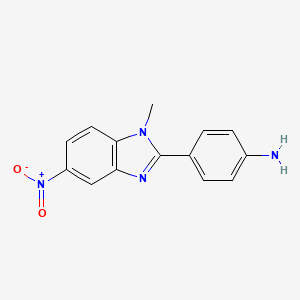
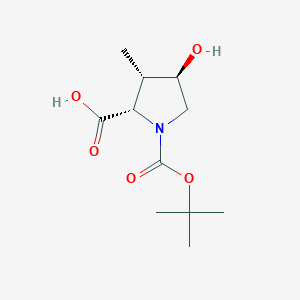


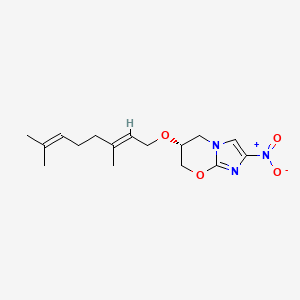

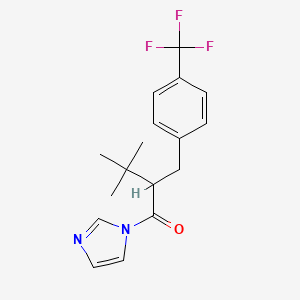

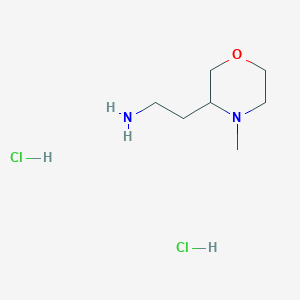
![(2Z)-3-[(1H-Benzimidazol-2-yl)methyl]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B12940321.png)
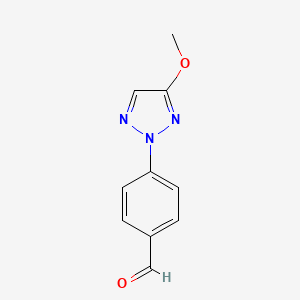
![(1S,4R,6R)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12940340.png)
